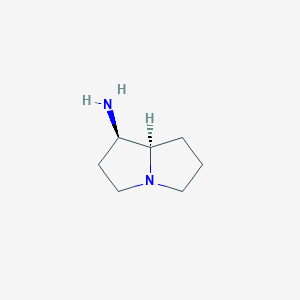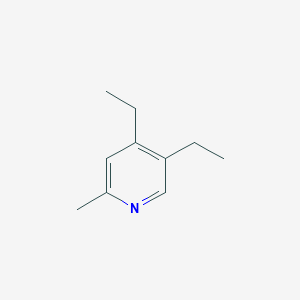
2-Methyl-4,5-diethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4,5-diethylpyridine (MEDP) is a pyridine derivative that has gained significant attention in scientific research due to its unique properties and potential applications. MEDP is a colorless liquid that has a molecular weight of 173.26 g/mol and a boiling point of 187°C. This compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4,5-diethylpyridine is not fully understood. However, studies have shown that 2-Methyl-4,5-diethylpyridine exerts its effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. 2-Methyl-4,5-diethylpyridine has also been shown to inhibit the production of reactive oxygen species (ROS) and the activation of microglia, which play a crucial role in neuroinflammation.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-4,5-diethylpyridine has been shown to possess various biochemical and physiological effects. Studies have shown that 2-Methyl-4,5-diethylpyridine possesses antioxidant properties and can scavenge free radicals, which play a crucial role in oxidative stress. 2-Methyl-4,5-diethylpyridine has also been shown to possess anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, 2-Methyl-4,5-diethylpyridine has been shown to possess neuroprotective properties and can protect neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-4,5-diethylpyridine has several advantages and limitations for lab experiments. The advantages of using 2-Methyl-4,5-diethylpyridine in lab experiments include its high yield and purity, its unique properties, and its potential applications in scientific research. The limitations of using 2-Methyl-4,5-diethylpyridine in lab experiments include its potential toxicity, the lack of understanding of its mechanism of action, and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 2-Methyl-4,5-diethylpyridine. These include further studies to determine its mechanism of action, the development of novel 2-Methyl-4,5-diethylpyridine derivatives with improved properties, and the evaluation of its potential use in the treatment of various diseases. In addition, further studies are needed to determine the safety and efficacy of 2-Methyl-4,5-diethylpyridine in human clinical trials.
Conclusion:
In conclusion, 2-Methyl-4,5-diethylpyridine is a pyridine derivative that has gained significant attention in scientific research due to its unique properties and potential applications. 2-Methyl-4,5-diethylpyridine can be synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. 2-Methyl-4,5-diethylpyridine has several potential applications in scientific research, including its use in the treatment of various diseases and as a precursor for the synthesis of various compounds. Further studies are needed to determine the safety and efficacy of 2-Methyl-4,5-diethylpyridine in human clinical trials.
Métodos De Síntesis
2-Methyl-4,5-diethylpyridine can be synthesized using various methods, including the reaction of 2-methyl-4,5-dichloropyridine with diethylamine, the reaction of 2-methyl-4,5-dibromopyridine with diethylamine, and the reaction of 2-methyl-4,5-dicyanopyridine with ethylmagnesium bromide followed by hydrolysis. The most commonly used method is the reaction of 2-methyl-4,5-dichloropyridine with diethylamine, which yields 2-Methyl-4,5-diethylpyridine with a high yield and purity.
Aplicaciones Científicas De Investigación
2-Methyl-4,5-diethylpyridine has been extensively studied for its potential applications in scientific research. This compound has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties. 2-Methyl-4,5-diethylpyridine has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. In addition, 2-Methyl-4,5-diethylpyridine has been used as a precursor for the synthesis of various compounds, including pyridine derivatives and heterocyclic compounds.
Propiedades
Número CAS |
152009-92-2 |
|---|---|
Nombre del producto |
2-Methyl-4,5-diethylpyridine |
Fórmula molecular |
C10H15N |
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
4,5-diethyl-2-methylpyridine |
InChI |
InChI=1S/C10H15N/c1-4-9-6-8(3)11-7-10(9)5-2/h6-7H,4-5H2,1-3H3 |
Clave InChI |
CQOVHGCXVHWHBM-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=NC(=C1)C)CC |
SMILES canónico |
CCC1=C(C=NC(=C1)C)CC |
Sinónimos |
Pyridine, 4,5-diethyl-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




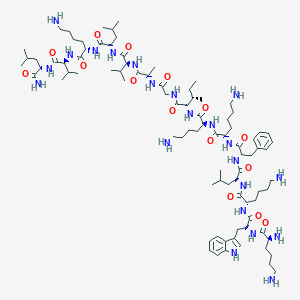

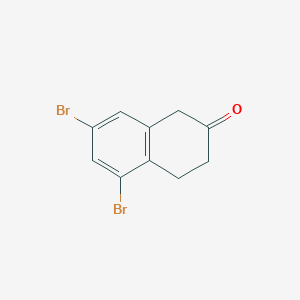

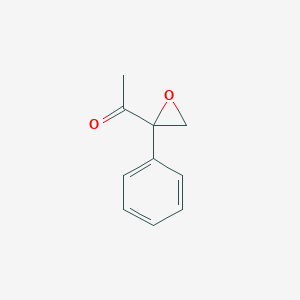


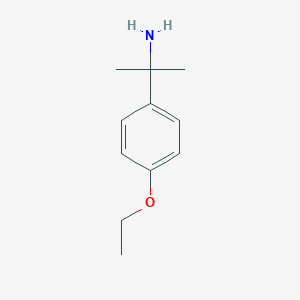
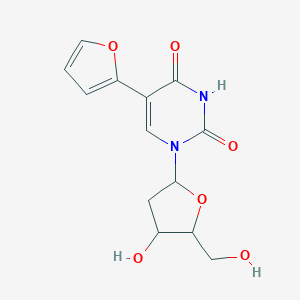
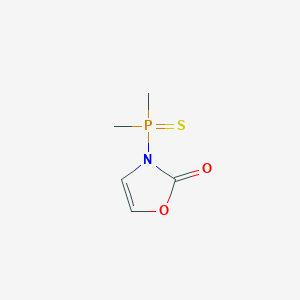
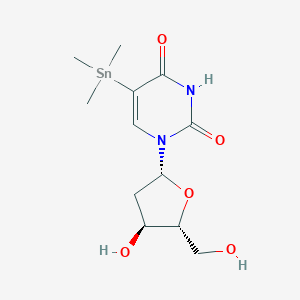
![3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol](/img/structure/B117747.png)
